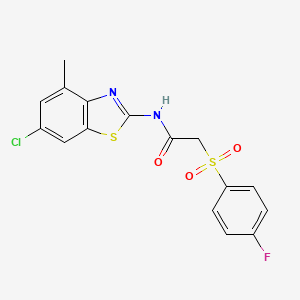

![molecular formula C15H16N2O2S2 B6509361 2-{3-[(4-methylphenyl)sulfanyl]propanamido}thiophene-3-carboxamide CAS No. 895467-45-5](/img/structure/B6509361.png)

2-{3-[(4-methylphenyl)sulfanyl]propanamido}thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-{3-[(4-methylphenyl)sulfanyl]propanamido}thiophene-3-carboxamide” is a complex organic molecule. It belongs to the class of compounds known as sulfonamides . Sulfonamides are a useful group of compounds with extensive applications in medicinal and synthetic chemistry, being a major building block for many therapeutic molecules .

Synthesis Analysis

The synthesis of similar compounds often involves the use of indirect methods that avoid contamination of the product, eliminating the need for purification . For instance, the synthesis of a novel sulfonamide compound, {(4-nitrophenyl)sulfonyl}tryptophan (DNSPA), was reported from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors . The slow evaporation method was used to form single crystals of the compound from a methanolic solution .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic methods such as NMR, IR, mass spectrometry, and UV-vis . For instance, the sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm−1 indicate the formation of the target compound . The compound crystallized in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and have been the subject of extensive research . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods . For instance, the molecular mass of a similar compound, thiophene, is 84.14 g/mol, its density is 1.051 g/ml, and it has a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

2-{3-[(4-methylphenyl)sulfanyl]propanamido}thiophene-3-carboxamide has been studied for its potential applications in scientific research. One of the most important applications of this compound is in drug development. The compound has been studied for its ability to form stable complexes with various drugs, which could potentially allow for more efficient drug delivery. In addition, the compound has also been studied for its potential use in biochemistry and molecular biology. The compound has been shown to be capable of binding to various enzymes and proteins, which could be useful in studying the structure and function of these molecules.

Mécanisme D'action

The mechanism of action of 2-{3-[(4-methylphenyl)sulfanyl]propanamido}thiophene-3-carboxamide is not yet fully understood. However, it is believed that the compound binds to various proteins and enzymes through hydrogen bonding and electrostatic interactions. This binding is thought to be responsible for the compound's ability to form stable complexes with various drugs. In addition, the compound is also believed to be capable of modulating the activity of certain enzymes and proteins, which could be useful in drug development and biochemistry.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have not yet been fully studied. However, the compound has been shown to be capable of binding to various proteins and enzymes, which could potentially affect the activity of these molecules. In addition, the compound has also been studied for its potential use in drug delivery, which could potentially affect the pharmacokinetics of certain drugs.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-{3-[(4-methylphenyl)sulfanyl]propanamido}thiophene-3-carboxamide in laboratory experiments include its stability and ability to form complexes with various drugs. The compound is also relatively easy to synthesize and is relatively inexpensive. However, the compound is not yet fully understood and its effects on biochemical and physiological processes are still being studied. In addition, the compound is not yet widely available and may be difficult to obtain in some areas.

Orientations Futures

The potential future directions for 2-{3-[(4-methylphenyl)sulfanyl]propanamido}thiophene-3-carboxamide include further research into its biochemical and physiological effects, as well as its potential use in drug delivery and drug development. In addition, the compound could also be studied for its potential use in molecular biology and biochemistry, as well as its potential applications in other fields. Finally, the compound could also be studied for its potential use in other areas, such as catalysis and materials science.

Méthodes De Synthèse

The synthesis of 2-{3-[(4-methylphenyl)sulfanyl]propanamido}thiophene-3-carboxamide has been achieved through a series of steps. The first step involves the reaction of 4-methylphenylsulfanylacetamide with thiophene-3-carboxylic acid. This reaction produces the intermediate 2-{3-[(4-methylphenyl)sulfanyl]propanamido}thiophene-3-carboxylic acid. This intermediate is then reacted with sodium borohydride to form the final product, this compound.

Propriétés

IUPAC Name |

2-[3-(4-methylphenyl)sulfanylpropanoylamino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S2/c1-10-2-4-11(5-3-10)20-9-7-13(18)17-15-12(14(16)19)6-8-21-15/h2-6,8H,7,9H2,1H3,(H2,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYUMOHGXORSAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-ethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509278.png)

![1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509284.png)

![6,8-difluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509290.png)

![1-(4-chlorophenyl)-3-(4-fluorophenyl)-7,8-dimethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509296.png)

![12-(4-chlorophenyl)-14-(4-fluorophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11(15),13,16-hexaene](/img/structure/B6509300.png)

![1-(4-methoxyphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509311.png)

![1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509313.png)

![1-(2,3-dimethylphenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509315.png)

![1,3-bis(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509322.png)

![3-(3,4-dimethylphenyl)-8-ethoxy-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509333.png)

![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509342.png)

![3-(4-ethylphenyl)-8-fluoro-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509352.png)

![8-ethoxy-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509356.png)